![molecular formula C14H17N5O3 B14007472 4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- CAS No. 899-86-5](/img/structure/B14007472.png)
4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- is a complex organic compound that belongs to the class of pyrimidinones. Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group at the 4-position. This specific compound is characterized by the presence of an amino group at the 2-position, a methyl group at the 6-position, and a 3-[(4-nitrophenyl)amino]propyl substituent at the 5-position. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized by the cyclization of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of Substituents: The amino group at the 2-position and the methyl group at the 6-position can be introduced through nucleophilic substitution reactions using suitable amines and alkylating agents.
Attachment of the 3-[(4-nitrophenyl)amino]propyl Group: This step involves the reaction of the pyrimidinone intermediate with 4-nitroaniline and a propylating agent under controlled conditions to achieve the desired substitution at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidinones depending on the reagents used.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Pyrimidine Derivatives: Compounds like 2-amino-4(3H)-pyrimidinone and 6-methyl-4(3H)-pyrimidinone have structural similarities and are used in similar research applications.
Uniqueness
4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-[(4-nitrophenyl)amino]propyl group enhances its potential for targeted interactions with biological molecules, making it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
899-86-5 |
|---|---|
Formule moléculaire |
C14H17N5O3 |
Poids moléculaire |
303.32 g/mol |
Nom IUPAC |
2-amino-4-methyl-5-[3-(4-nitroanilino)propyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H17N5O3/c1-9-12(13(20)18-14(15)17-9)3-2-8-16-10-4-6-11(7-5-10)19(21)22/h4-7,16H,2-3,8H2,1H3,(H3,15,17,18,20) |
Clé InChI |
UVHWXPKSONLKEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


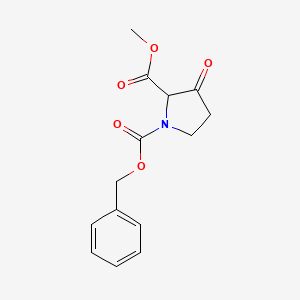
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)

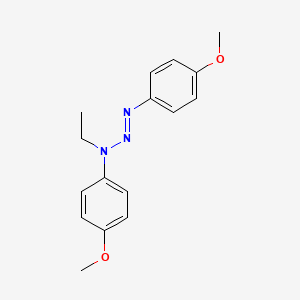
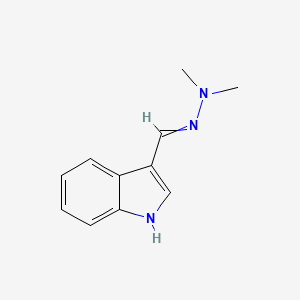

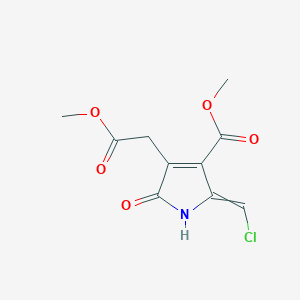
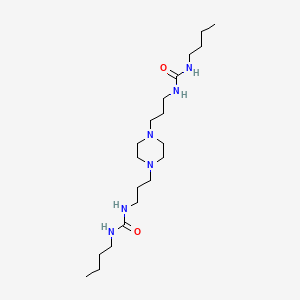
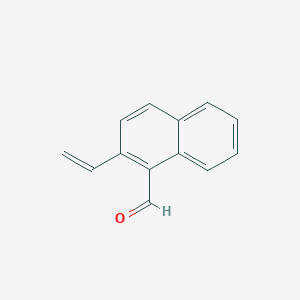
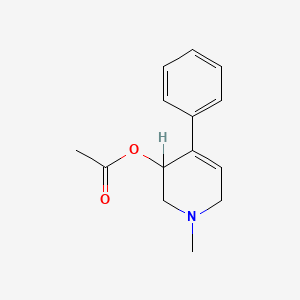
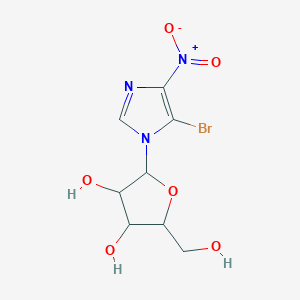

![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)

